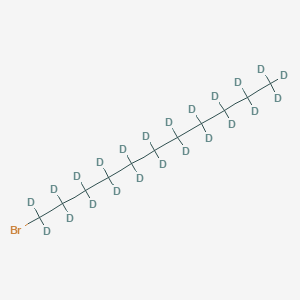

1-Bromoundecane-D23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-SJTGVFOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 1-Bromoundecane-d23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromoundecane-d23, a fully deuterated long-chain alkyl bromide. It details isotopic labeling methods, experimental protocols for synthesis and purification, and methods for assessing isotopic purity. Furthermore, this guide explores the applications of this compound and related deuterated compounds in metabolic studies, drug development, and biophysical research.

Introduction to Isotopic Labeling and Deuterated Compounds

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms with their isotopes, researchers can monitor the absorption, distribution, metabolism, and excretion (ADME) of compounds. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The replacement of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. This property is particularly valuable in drug development for enhancing the pharmacokinetic profiles of drug candidates.[1][2] Deuterated compounds also serve as internal standards in quantitative mass spectrometry, providing high accuracy and precision.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a fully deuterated precursor, undecanoic acid-d23. This deuterated carboxylic acid is then converted to the desired this compound via a decarboxylative bromination reaction.

Starting Material: Undecanoic Acid-d23

Decarboxylative Bromination: From Carboxylic Acid to Alkyl Bromide

The conversion of a carboxylic acid to an alkyl bromide with one less carbon atom can be achieved through several methods, most notably the Hunsdiecker reaction and more modern photocatalytic approaches.[3]

Hunsdiecker Reaction: This classic method involves the reaction of a silver salt of the carboxylic acid with bromine. The reaction proceeds through a radical mechanism, leading to the formation of the alkyl bromide and carbon dioxide.[3]

Photocatalytic Decarboxylative Bromination: Recent advancements have led to the development of milder and more efficient methods using photoredox catalysis. These reactions can be performed at room temperature and often exhibit better functional group tolerance.[4] A photocatalytic approach for the decarboxylative deuteration of lauric acid using D₂O has been reported, demonstrating the feasibility of such transformations on long-chain fatty acids.

Proposed Experimental Protocol for the Synthesis of this compound

The following protocol is a proposed method for the synthesis of this compound from undecanoic acid-d23, based on a visible light-driven decarboxylative bromination.

Materials:

-

Undecanoic acid-d23

-

N-Bromosuccinimide (NBS)

-

Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve undecanoic acid-d23 (1.0 eq) and N-bromosuccinimide (1.2 eq) in anhydrous dichloromethane.

-

Addition of Photocatalyst: To the solution, add the iridium photocatalyst (1-2 mol%).

-

Reaction Conditions: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Data Presentation: Quantitative Analysis

The following table summarizes the expected quantitative data for the synthesis of this compound based on similar reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

| Parameter | Expected Value | Reference Method |

| Yield | 60-80% | Photocatalytic decarboxylative bromination |

| Isotopic Purity (D-incorporation) | >98% | ¹H NMR and Mass Spectrometry |

| Chemical Purity | >95% | GC-MS and ¹H NMR |

Isotopic Purity and Structural Characterization

The isotopic purity and structural integrity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the degree of deuteration by quantifying the residual proton signals. ¹³C NMR can also provide information about the position of deuterium labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the deuterated compound and to analyze the isotopic distribution, providing a precise measure of the deuterium incorporation.

Signaling Pathway for Isotopic Purity Analysis

Caption: Analytical workflow for isotopic purity determination.

Applications in Research and Drug Development

Deuterated long-chain alkyl bromides like this compound are valuable tools for researchers, scientists, and drug development professionals.

-

Metabolic Studies: As a tracer, this compound can be incorporated into larger molecules to study lipid metabolism and metabolic flux analysis in various biological systems, including cancer cells.

-

Drug Development: The "deuterium switch" strategy can be employed to improve the pharmacokinetic properties of drugs by slowing down their metabolism. Deuterated long-chain alkanes can be used to synthesize deuterated drug candidates with potentially longer half-lives and reduced side effects.

-

Membrane Protein Research: Deuterated lipids are used to study the structure and dynamics of membrane proteins. This compound can serve as a building block for the synthesis of deuterated phospholipids, which are essential for creating contrast-matched membrane mimetic systems in small-angle neutron scattering (SANS) studies. This allows for the direct observation of the protein structure without interference from the surrounding lipid environment.

References

The Role of 1-Bromoundecane-D23 in Quantitative Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in mass spectrometry-based methodologies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1][2] 1-Bromoundecane-D23, the deuterated analog of 1-Bromoundecane, serves as a critical tool in this context. Its primary application in scientific research is as an internal standard for the precise quantification of 1-bromoundecane and other structurally related long-chain alkyl halides in complex matrices. This guide provides an in-depth overview of its core application, detailed experimental protocols, and the principles of its use.

Stable isotope-labeled compounds are considered the most suitable internal standards because their physical and chemical properties are nearly identical to their non-labeled counterparts.[1][3] This ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer, allowing for reliable correction of variations during sample preparation and analysis.[1]

Core Application: Isotope Dilution Mass Spectrometry

The principal use of this compound is in isotope dilution mass spectrometry (IDMS), a technique that ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. In this method, a known quantity of this compound is added to a sample containing an unknown amount of the non-deuterated 1-bromoundecane (the analyte). The ratio of the analyte to the internal standard is then measured by a mass spectrometer. Since the deuterated standard and the native analyte behave almost identically during extraction, derivatization, and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the analyte's original concentration.

Quantitative Data Summary

The following tables provide representative data for the use of a deuterated long-chain alkyl bromide as an internal standard in a quantitative analysis. The values are based on typical performance characteristics observed in such assays.

Table 1: GC-MS Instrumentation Parameters

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | HP-5MS (30 m x 0.250 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Temperature | 250 °C |

| Oven Program | 50 °C for 5 min, ramp at 20 °C/min to 300 °C, hold for 20 min |

| MS Detector | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Mass Spectrometry Parameters for SIM

| Compound | Retention Time (min) | Monitored Ions (m/z) |

| 1-Bromoundecane (Analyte) | ~12.5 | 135, 137, 234, 236 |

| This compound (Internal Standard) | ~12.5 | 158, 160, 257, 259 |

Experimental Protocols

Below is a detailed methodology for the quantification of 1-bromoundecane in a sample matrix using this compound as an internal standard via GC-MS.

Materials and Reagents

-

1-Bromoundecane (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS or GC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Sample matrix (e.g., plasma, water, soil extract)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1-bromoundecane and dissolve it in 10 mL of methanol.

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution 1:100 with methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking a constant amount of the internal standard spiking solution with varying concentrations of the 1-bromoundecane stock solution into the blank sample matrix.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Measure a known volume (e.g., 1 mL) of the sample into a glass tube.

-

Spike the sample with a known volume (e.g., 50 µL) of the 10 µg/mL this compound internal standard solution.

-

Add 2 mL of dichloromethane to the sample.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

-

Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

Transfer the concentrated extract to a GC vial for analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of 1-bromoundecane using this compound as an internal standard.

Caption: Experimental workflow for quantitative analysis.

Signaling Pathways and Logical Relationships

In the context of this analytical methodology, there are no biological signaling pathways involved. However, the logical relationship underpinning the principle of isotope dilution can be visualized.

Caption: The logical basis of the isotope dilution method.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 1-Bromoundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 1-bromoundecane, a molecule of increasing interest in mechanistic studies and as a building block in the synthesis of complex deuterated molecules for drug development. By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the physicochemical properties and chemical reactivity of the parent molecule can be subtly but significantly altered. This guide will detail these differences, provide experimental context, and illustrate key concepts.

Physical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium primarily affects properties dependent on molecular mass and vibrational energy. While specific experimental data for deuterated 1-bromoundecane is not widely available, the expected changes based on established principles are summarized below. Deuteration generally leads to a slight increase in density and boiling point, and a minor change in refractive index.

Table 1: Comparison of Physical Properties of 1-Bromoundecane and its Predicted Deuterated Analogs

| Property | 1-Bromoundecane (Non-deuterated) | Deuterated 1-Bromoundecane (Predicted) |

| Molecular Formula | C₁₁H₂₃Br | e.g., C₁₁H₂₂DBr, C₁₁H₂D₂₂Br, etc. |

| Molecular Weight | ~235.20 g/mol | Increased depending on the number of D atoms |

| Boiling Point | 137-138 °C at 18 mmHg[1] | Slightly higher than the non-deuterated form |

| Melting Point | -9 °C | Minimal change expected |

| Density | ~1.054 g/mL at 25 °C | Slightly higher than the non-deuterated form |

| Refractive Index | ~1.457 (n20/D) | Slightly different from the non-deuterated form |

Spectroscopic Properties

Deuterium substitution significantly alters the spectroscopic signatures of 1-bromoundecane, providing a powerful tool for structural elucidation and reaction monitoring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of 1-bromoundecane, the replacement of a proton with a deuteron will result in the disappearance of the corresponding signal.[1] For instance, if the terminal methyl group is deuterated (CD₃), the characteristic triplet at ~0.88 ppm will be absent.

-

¹³C NMR: The ¹³C NMR spectrum will also be affected. The carbon atom bonded to deuterium will exhibit a multiplet signal due to C-D coupling and will be shifted slightly upfield.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak in the mass spectrum will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated.[2] This is a fundamental technique for confirming successful deuteration.[2] Deuterated compounds are also widely used as internal standards in quantitative mass spectrometry due to their chemical similarity and mass difference from the analyte.[2]

-

Chemical Properties and the Kinetic Isotope Effect

The chemical reactivity of 1-bromoundecane is primarily dictated by the polar C-Br bond. It readily undergoes nucleophilic substitution (Sₙ2) and elimination (E2) reactions, and can be used to form Grignard reagents. The introduction of deuterium can influence the rates of these reactions, a phenomenon known as the kinetic isotope effect (KIE).

The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when a C-D bond is broken instead.

-

Nucleophilic Substitution (Sₙ2) Reactions: For Sₙ2 reactions, where the nucleophile attacks the carbon bearing the bromine, deuteration at this (α) carbon typically results in a small, inverse secondary KIE (kH/kD < 1). This is because the C-H(D) bonds are not broken, but the hybridization of the carbon changes in the transition state.

-

Elimination (E2) Reactions: In E2 reactions, a base removes a proton from the carbon adjacent (β) to the carbon with the leaving group. If this β-hydrogen is replaced with deuterium, a significant primary KIE (kH/kD > 2) is observed. This is because the C-H(D) bond is broken in the rate-determining step of the reaction. This effect is a powerful tool for distinguishing between reaction mechanisms.

-

Grignard Reagent Formation: 1-bromoundecane reacts with magnesium in an ether solvent to form undecylmagnesium bromide. The formation of the Grignard reagent is not expected to show a significant KIE, as no C-H bonds are broken in the process.

Experimental Protocols

Synthesis of Terminally Deuterated 1-Bromoundecane (Conceptual Workflow)

A common strategy for introducing deuterium at a specific position involves the reduction of a suitable precursor with a deuterated reducing agent.

Determination of Physical Properties

a) Boiling Point Determination (Micro-reflux method)

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube with a magnetic stir bar.

-

Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer with the bulb about 1 cm above the liquid surface.

-

Heating and Measurement: Gently heat the sample while stirring until it refluxes (boils and condenses on the tube walls). The stable temperature reading on the thermometer at the level of the condensation ring is the boiling point.

b) Density Determination

-

Mass Measurement: Weigh an empty, dry graduated cylinder.

-

Volume Measurement: Add a known volume of the liquid to the graduated cylinder.

-

Final Mass Measurement: Weigh the graduated cylinder with the liquid.

-

Calculation: Calculate the mass of the liquid by subtraction. Density is then calculated as mass divided by volume.

c) Refractive Index Measurement

-

Instrument: Use a refractometer (e.g., an Abbe refractometer).

-

Sample Application: Apply a few drops of the liquid to the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

Investigation of the Kinetic Isotope Effect in an E2 Reaction

The KIE for an E2 reaction of 1-bromoundecane can be studied by comparing the reaction rates of the deuterated and non-deuterated analogs with a strong base.

Applications in Drug Development

The strategic incorporation of deuterium into drug candidates can significantly improve their pharmacokinetic profiles. This "deuterium effect" can:

-

Slow Metabolism: If a C-H bond is cleaved in a rate-limiting step of a drug's metabolism by cytochrome P450 enzymes, replacing it with a C-D bond can slow this process down.

-

Increase Half-life: Slower metabolism can lead to a longer drug half-life, potentially reducing the required dose and frequency of administration.

-

Reduce Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of undesirable or toxic metabolites.

Deuterated 1-bromoundecane serves as a valuable building block for synthesizing more complex deuterated molecules, allowing for the introduction of a deuterated undecyl chain to modify the lipophilicity and metabolic stability of a parent drug molecule.

Conclusion

Deuterated 1-bromoundecane, while chemically similar to its non-deuterated counterpart, possesses distinct physical and chemical properties that are of significant interest to researchers. The primary differences lie in its spectroscopic characteristics and the rates at which it undergoes certain chemical reactions, as described by the kinetic isotope effect. These differences make it an invaluable tool for mechanistic studies and a promising synthon in the development of next-generation pharmaceuticals with improved metabolic profiles. The experimental protocols outlined in this guide provide a framework for the characterization and utilization of this important deuterated compound.

References

The Significance of Deuterium Labeling in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium, has emerged as a pivotal tool in organic synthesis with profound implications for the pharmaceutical and life sciences. This technique, far from being a mere isotopic curiosity, offers a sophisticated method to modulate the physicochemical properties of molecules. The increased mass of deuterium compared to protium (the common isotope of hydrogen) leads to a stronger carbon-deuterium (C-D) bond, which is central to the phenomenon known as the Kinetic Isotope Effect (KIE). This effect, where the cleavage of a C-D bond is slower than that of a C-H bond, provides a powerful lever to influence reaction mechanisms, enhance metabolic stability, and ultimately design safer and more effective drugs.[1][2][3]

This technical guide provides a comprehensive overview of the core principles, synthetic methodologies, and impactful applications of deuterium labeling in organic synthesis, with a particular focus on its role in modern drug discovery and development.

Core Principles: The Kinetic Isotope Effect (KIE)

The foundation of deuterium labeling's utility lies in the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point vibrational energy than the C-H bond, resulting in a higher activation energy for C-D bond cleavage.[2] This means that reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.[2] The magnitude of this effect, expressed as the ratio of the reaction rates (kH/kD), can be significant, often ranging from 2 to 8 for primary KIEs where the bond to the isotope is broken in the rate-determining step.

This principle is paramount in drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 (CYP) enzymes. By replacing a hydrogen atom at a site of metabolic vulnerability with deuterium, the rate of metabolism at that position can be significantly reduced.

Applications in Drug Discovery and Development

The strategic application of deuterium labeling offers several advantages in the development of new therapeutics:

-

Improved Pharmacokinetic Profiles: By slowing down metabolism, deuterium labeling can lead to a longer drug half-life, increased systemic exposure (AUC), and lower peak plasma concentrations (Cmax). This can translate to less frequent dosing, improved patient compliance, and a more consistent therapeutic effect.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. Deuteration at the site of such metabolic activation can shunt the metabolism towards alternative, safer pathways, thereby reducing toxicity.

-

Enhanced Efficacy and Safety: The combination of an improved pharmacokinetic profile and reduced toxicity can lead to a better overall therapeutic window for a drug, enhancing both its efficacy and safety.

-

Mechanistic Elucidation: Deuterium labeling is an invaluable tool for studying reaction mechanisms. By observing the KIE, chemists can determine whether a C-H bond is broken in the rate-determining step of a reaction, providing crucial insights into the reaction pathway.

-

Internal Standards for Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties to the analyte but distinct mass, allowing for accurate quantification.

The impact of deuterium labeling is exemplified by the FDA approval of several deuterated drugs. Deutetrabenazine (Austedo®), a deuterated version of tetrabenazine, was the first to be approved and is used to treat chorea associated with Huntington's disease. More recently, deucravacitinib (Sotyktu™), a novel deuterated drug, has been approved for the treatment of plaque psoriasis.

Data Presentation: Pharmacokinetic Profiles of Deuterated Drugs

The following tables summarize the quantitative pharmacokinetic data for two key examples of deuterated drugs, illustrating the significant impact of deuterium labeling.

Table 1: Comparison of Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine

| Parameter | Deutetrabenazine (SD-809) | Tetrabenazine (TBZ) | Fold Change | Reference(s) |

| Half-life (t½) of total (α+β)-HTBZ (hours) | 8.6 | 4.8 | ~1.8 | |

| AUCinf of total (α+β)-HTBZ (ng•hr/mL) | 542 | 261 | ~2.1 | |

| Cmax of total (α+β)-HTBZ (ng/mL) | 74.6 | 61.6 | ~1.2 |

(α+β)-HTBZ refers to the active metabolites of both drugs.

Table 2: Pharmacokinetic Parameters of Deucravacitinib (6 mg once daily)

| Parameter | Value | Reference(s) |

| Steady-state Cmax (ng/mL) | 45 | |

| Steady-state AUC24 (ng x hr/mL) | 473 | |

| Terminal half-life (hours) | 10 | |

| Absolute oral bioavailability (%) | 99 | |

| Median Tmax (hours) | 2-3 |

Experimental Protocols

The successful incorporation of deuterium into a target molecule requires careful selection of the synthetic methodology. Below are detailed protocols for two common and powerful deuteration techniques.

Protocol 1: Iridium-Catalyzed Ortho-Deuteration of Anilines

This protocol describes a method for the regioselective deuteration of anilines at the ortho-position, a common transformation in medicinal chemistry.

Materials:

-

Aniline substrate

-

Iridium(I) catalyst (e.g., Crabtree's catalyst or a more active derivative)

-

Deuterium gas (D₂)

-

Anhydrous dichloromethane (DCM)

-

Dry ice/acetone bath

-

Schlenk flask or other suitable reaction vessel

Procedure:

-

Vessel Preparation: Flame-dry a three-necked round-bottom flask equipped with stopcock side arms under vacuum and backfill with argon.

-

Reagent Addition: To the flask, add the iridium(I) catalyst and the aniline substrate under a positive pressure of argon.

-

Solvent Addition: Add anhydrous DCM via syringe to dissolve the reagents.

-

Degassing: Cool the solution to -78 °C using a dry ice/acetone bath. Evacuate the flask and backfill with argon. Repeat this freeze-pump-thaw cycle three times to remove dissolved gases.

-

Deuteration: Introduce deuterium gas into the flask to a pressure of 1 atmosphere.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) for the specified time (typically 1-24 hours). Monitor the reaction progress by ¹H NMR or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the deuterated aniline.

-

Analysis: Determine the percentage of deuterium incorporation by ¹H NMR spectroscopy by comparing the integral of the ortho-proton signal with an internal standard or a non-deuterated signal in the molecule. Confirm the mass increase with mass spectrometry.

Protocol 2: Reductive Deuteration of a Ketone using Sodium Borodeuteride (NaBD₄)

This protocol outlines a general procedure for the reduction of a ketone to a deuterated secondary alcohol.

Materials:

-

Ketone substrate (e.g., acetophenone)

-

Sodium borodeuteride (NaBD₄)

-

Methanol (MeOH) or deuterated methanol (MeOD) for higher deuterium incorporation at the hydroxyl group.

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the ketone substrate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Reducing Agent Addition: Slowly add sodium borodeuteride to the stirred solution. The reaction is typically exothermic.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes to 1 hour), then warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel if necessary.

-

Analysis: Analyze the product by ¹H NMR to confirm the disappearance of the ketone and the appearance of the alcohol signals. Use mass spectrometry to confirm the incorporation of deuterium.

Protocol 3: Synthesis of Deuterated Ibuprofen (Conceptual Outline)

The synthesis of deuterated ibuprofen can be achieved by modifying existing synthetic routes to incorporate deuterium at a specific position. For example, to introduce deuterium at the benzylic position of the propionic acid side chain, one could employ a deuterated reducing agent in the final step of a synthesis that proceeds through an intermediate where this position is a carbonyl group. A more direct approach for deuterating the aromatic ring would involve acid-catalyzed H/D exchange.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to deuterium labeling.

Caption: Kinetic Isotope Effect (KIE) Diagram.

Caption: Metabolic Shunting of Tetrabenazine.

Caption: Deucravacitinib Signaling Pathway.

Caption: Experimental Workflow Diagram.

Conclusion

Deuterium labeling has transitioned from a specialized technique for mechanistic studies to a mainstream strategy in modern organic synthesis and drug development. The ability to fine-tune the metabolic fate of a molecule by strategically replacing hydrogen with deuterium offers a powerful approach to creating safer and more effective medicines. As our understanding of metabolic pathways and synthetic methodologies continues to advance, the significance of deuterium labeling in shaping the future of pharmaceuticals is poised to grow even further. The successful development and approval of deuterated drugs serve as a testament to the tangible clinical benefits that can be realized through this elegant and impactful chemical modification.

References

1-Bromoundecane-D23 material safety data sheet (MSDS) information

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for 1-Bromoundecane-D23

Chemical Identification and Physical Properties

This compound is the deuterated form of 1-Bromoundecane, an alkyl halide. While specific data for the deuterated compound is scarce, the properties of 1-Bromoundecane provide a close approximation.

Table 1: Physical and Chemical Properties of 1-Bromoundecane

| Property | Value | Source |

| Molecular Formula | C11H23Br | [1] |

| Molecular Weight | 235.20 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Odorless | |

| Melting Point | -9 °C (15.8 °F) | |

| Boiling Point | 137 - 138 °C (278.6 - 280.4 °F) @ 18 mmHg | |

| Flash Point | > 110 °C (> 230 °F) | |

| Density | 1.054 g/mL at 25 °C | |

| Vapor Density | 8.2 (vs air) | |

| Refractive Index | n20/D 1.457 | |

| Solubility | No information available |

Hazard Identification and Classification

1-Bromoundecane is classified as a hazardous chemical. The GHS classification indicates that it can cause skin and eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Inhalation Toxicity - Vapors | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Toxicological Information

The toxicological properties of 1-Bromoundecane have not been fully investigated. However, the available data indicates several potential health effects.

Table 3: Summary of Toxicological Effects

| Effect | Information | Source |

| Acute Toxicity | Harmful if inhaled. | |

| Skin Corrosion/Irritation | Causes skin irritation. | |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | |

| STOT - single exposure | May cause respiratory irritation. The target organ is the respiratory system. | |

| Mutagenic Effects | No information available. | |

| Reproductive Effects | No information available. | |

| Developmental Effects | No information available. | |

| Teratogenicity | No information available. | |

| Aspiration Hazard | No information available. |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from the safety data sheets for 1-Bromoundecane and should be strictly followed when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Viton® gloves are recommended.

-

Respiratory Protection: Under normal use conditions, no protective equipment is needed. If engineering controls are not sufficient, a respirator may be required.

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store away from strong oxidizing agents and strong bases.

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Clean mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen halides.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Visualized Workflow: Safe Handling Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

Commercial Suppliers and Availability of 1-Bromoundecane-D23: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key specifications, and practical applications of 1-Bromoundecane-D23. This deuterated n-alkyl bromide is a valuable tool in various research and development fields, particularly in mechanistic studies, quantitative analysis, and drug discovery. Its primary utility stems from the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium atoms alters reaction rates and metabolic pathways.

Commercial Availability and Supplier Specifications

This compound is available from several specialized chemical suppliers. The following tables summarize the available quantitative data from various vendors to facilitate easy comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | CAS Number | Isotopic Purity (atom % D) | Availability |

| C/D/N Isotopes | D-4014 | 349553-92-0 | 98 | In Stock (0.1 g, 0.25 g)[1] |

| MedChemExpress (MCE) | HY-137257S | 349553-92-0 | Not Specified | Inquire for bulk |

| Fisher Scientific | ACROS468810010 | 349553-92-0 | Not Specified | Inquire |

| ChemicalBook | CB9254701 | 349553-92-0 | Purity: 95% (not specified if isotopic or chemical) | Multiple suppliers listed |

| Toronto Research Chemicals | B689787 | 349553-92-0 | Not Specified | Inquire |

Table 2: Physicochemical Properties of 1-Bromoundecane (Non-Deuterated Analog)

While specific experimental data for the D23 isotopologue is limited, the properties of the non-deuterated compound (CAS: 693-67-4) provide a close approximation. The primary difference lies in the molecular weight and the strength of the C-D versus C-H bonds, which is the basis for the kinetic isotope effect.

| Property | Value |

| Molecular Formula | C₁₁H₂₃Br |

| Molecular Weight | 235.20 g/mol |

| Boiling Point | 137-138 °C at 18 mmHg |

| Melting Point | -9 °C |

| Density | 1.054 g/mL at 25 °C |

| Refractive Index | n20/D 1.457 |

| Solubility | Insoluble in water |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is commonly utilized.

Grignard Reaction with a Deuterated Alkyl Halide

This protocol outlines the formation of a deuterated Grignard reagent and its subsequent reaction with an electrophile. The use of anhydrous conditions is critical to prevent quenching of the Grignard reagent.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Electrophile (e.g., aldehyde, ketone, CO₂)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot under a stream of inert gas and allow it to cool. Use freshly distilled anhydrous solvents.

-

Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask under an inert atmosphere. Add a small crystal of iodine. Prepare a solution of this compound in anhydrous ether or THF.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated by gentle heating or the iodine crystal, evidenced by the disappearance of the iodine color and bubble formation.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile in anhydrous ether or THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product by column chromatography or distillation as appropriate.

Use as an Internal Standard in GC-MS or LC-MS Analysis

Deuterated compounds are ideal internal standards for quantitative analysis due to their chemical similarity to the analyte, ensuring similar extraction efficiency and ionization response, while being distinguishable by mass spectrometry.

Materials:

-

This compound (Internal Standard, IS)

-

Analyte(s) of interest (e.g., non-deuterated alkyl bromides)

-

Sample matrix (e.g., plasma, soil, water)

-

High-purity solvents for extraction and chromatography

-

GC-MS or LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to a concentration that will yield a robust signal in the analytical run (e.g., 100 ng/mL).

-

Prepare calibration standards by spiking known concentrations of the analyte(s) into a blank matrix.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the working internal standard solution.

-

Perform the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation).

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

-

-

Instrumental Analysis:

-

Inject the prepared samples, calibration standards, and quality control samples into the GC-MS or LC-MS system.

-

Develop a chromatographic method that provides good separation of the analyte(s) and the internal standard.

-

In the mass spectrometer, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the specific molecular ions or fragment ions of the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

-

In Vitro Metabolic Stability Assay

This protocol is used to assess how deuteration affects the metabolic rate of a compound by comparing the stability of the deuterated and non-deuterated analogs in liver microsomes.

Materials:

-

This compound

-

1-Bromoundecane (non-deuterated analog)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare working solutions of this compound and its non-deuterated analog in a low percentage of organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (e.g., 1 µM).

-

Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).

-

-

Metabolic Reaction:

-

In a 96-well plate, pre-warm the microsomal suspension at 37°C.

-

Add the working solutions of the deuterated and non-deuterated compounds to their respective wells.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard for analytical quantification.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Compare the half-lives of the deuterated and non-deuterated compounds to assess the impact of deuteration on metabolic stability.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the use of this compound.

Caption: Workflow for a Grignard reaction using this compound.

References

Unraveling Reaction Mechanisms: A Technical Guide to the Kinetic Isotope Effect of 1-Bromoundecane-D23

For Immediate Release

A Theoretical and Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) as a powerful tool for elucidating the reaction mechanisms of long-chain alkyl halides, with a specific focus on the hypothetical analysis of 1-bromoundecane-d23. In the absence of direct experimental data for this specific isotopologue, this document leverages established principles from analogous chemical systems to present a robust theoretical framework, detailed hypothetical experimental protocols, and expected quantitative outcomes. For professionals in drug development and organic synthesis, a profound understanding of reaction mechanisms is paramount for optimizing synthetic pathways and predicting metabolic fates of molecules.

Theoretical Framework: Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] It is expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier isotopologue (kD).

Primary Kinetic Isotope Effect (PKIE)

A large primary kinetic isotope effect (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken during the rate-determining step of a reaction.[2] This is a consequence of the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break. For 1-bromoundecane, a significant PKIE would be anticipated in an E2 elimination reaction where a β-hydrogen (or deuterium) is abstracted by a base in the concerted rate-limiting step.[2]

Secondary Kinetic Isotope Effect (SKIE)

A smaller secondary kinetic isotope effect (typically with kH/kD values close to 1) arises when the bond to the isotopically labeled atom is not broken in the rate-determining step.[1] These effects are a result of changes in the vibrational environment of the isotope between the reactant and the transition state. For nucleophilic substitution reactions of 1-bromoundecane, α- and β-deuterium SKIEs can be instrumental in distinguishing between SN1 and SN2 pathways.[1]

-

α-SKIE: In an SN1 reaction, the hybridization of the α-carbon changes from sp3 to sp2 in the carbocation intermediate, leading to a normal KIE (kH/kD > 1). Conversely, in an SN2 reaction, the sp2-like transition state is more sterically hindered, resulting in an inverse KIE (kH/kD < 1) or a KIE close to unity.

-

β-SKIE: β-deuteration can also influence reaction rates through hyperconjugation and steric effects in the transition state.

Hypothetical Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and the subsequent kinetic analysis of its participation in SN1, SN2, and E2 reactions.

Synthesis of this compound

The synthesis of fully deuterated 1-bromoundecane can be approached by first obtaining the deuterated undecanol.

Protocol for Synthesis of Undecanol-D24:

A potential route involves the reduction of deuterated undecanoic acid.

-

Starting Material: Undecanoic acid-d21 (commercially available from specialized suppliers).

-

Reduction: The deuterated carboxylic acid is reduced using a powerful reducing agent that provides a deuterium atom, such as lithium aluminum deuteride (LiAlD4), in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Work-up: The reaction is carefully quenched with D2O, followed by an acidic workup (e.g., with DCl in D2O) to yield undecanol-d24.

-

Purification: The product is purified by distillation or column chromatography.

Protocol for Bromination of Undecanol-D24:

The deuterated alcohol can be converted to the corresponding bromide.

-

Reagents: Undecanol-d24 and phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

-

Procedure (using PBr3): The deuterated alcohol is treated with PBr3, often in the presence of a small amount of pyridine to neutralize the DBr byproduct. The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is poured into ice water, and the organic layer is separated, washed with a dilute base solution and then with water, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

-

Purification: The resulting this compound is purified by vacuum distillation.

Kinetic Isotope Effect Measurements

To determine the KIE, parallel kinetic experiments are conducted for both 1-bromoundecane and this compound under identical conditions.

General Protocol for Kinetic Runs:

-

Reaction Setup: A thermostatted reaction vessel is charged with a solution of the chosen nucleophile or base in an appropriate solvent.

-

Initiation: The reaction is initiated by the addition of a standard solution of either 1-bromoundecane or this compound.

-

Monitoring: The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture and quenching the reaction. The concentration of the reactant or product is then determined using an appropriate analytical technique.

-

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for monitoring the disappearance of the alkyl halide and the appearance of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the reaction by integrating the signals of the starting material and the product. For deuterated compounds, 2H NMR can be employed.

-

Conductivity Measurements: If the reaction produces ions (e.g., Br-), the change in conductivity of the solution can be monitored over time.

-

Specific Conditions for Different Reaction Mechanisms:

-

SN2 Reaction: A strong, non-bulky nucleophile (e.g., sodium iodide in acetone) and a primary alkyl halide favor the SN2 pathway.

-

E2 Reaction: A strong, bulky base (e.g., potassium tert-butoxide in tert-butanol) promotes the E2 mechanism.

-

SN1/E1 Reactions: These reactions are generally not favored for primary alkyl halides like 1-bromoundecane due to the instability of the primary carbocation. To promote these pathways, a less nucleophilic solvent (e.g., a mixture of water and ethanol) and elevated temperatures would be required, though rearrangement would be likely.

Data Analysis

The rate constants (kH and kD) are determined by plotting the concentration data against time according to the appropriate rate law (e.g., for an SN2 reaction, a plot of 1/[reactant] vs. time would be linear for a second-order reaction if the initial concentrations of the reactants are equal). The KIE is then calculated as the ratio kH/kD.

Expected Quantitative Data

The following tables summarize the theoretically expected KIE values for this compound in various chemical reactions based on established principles.

Table 1: Expected α-Secondary Kinetic Isotope Effects (kH/kD2) for Nucleophilic Substitution Reactions.

| Reaction Type | Expected kH/kD2 | Rationale |

| SN2 | ~0.95 - 1.05 | The transition state is sterically crowded, leading to an increase in the vibrational frequencies of the Cα-D bonds, resulting in an inverse or small normal KIE. |

| SN1 | ~1.10 - 1.25 | The hybridization of the α-carbon changes from sp3 to sp2 in the rate-determining step, leading to a decrease in the vibrational frequencies of the Cα-D bonds and a normal KIE. |

Table 2: Expected β-Primary and Secondary Kinetic Isotope Effects (kH/kD21) for Elimination and Substitution Reactions.

| Reaction Type | Expected kH/kD21 | Rationale |

| E2 | ~4 - 8 | A Cβ-D bond is broken in the rate-determining step, resulting in a large primary KIE. |

| SN2 | ~1.0 - 1.1 | A small normal secondary KIE is expected due to hyperconjugative stabilization of the transition state. |

| SN1 | ~1.1 - 1.2 | A normal secondary KIE is expected due to hyperconjugative stabilization of the carbocation intermediate. |

Visualizations

Reaction Pathways Diagram

Caption: Competing SN2 and E2 reaction pathways for 1-bromoundecane.

Experimental Workflow Diagram

Caption: Workflow for the determination of the kinetic isotope effect.

Conclusion

The kinetic isotope effect is a nuanced yet powerful probe into the mechanisms of chemical reactions. For a long-chain alkyl halide like 1-bromoundecane, the strategic placement of deuterium atoms can provide unequivocal evidence to distinguish between competing reaction pathways such as SN2 and E2. While direct experimental data for this compound is not currently available in the public domain, the theoretical principles and detailed methodologies outlined in this guide provide a comprehensive framework for its investigation. Such studies are crucial for advancing our fundamental understanding of reaction mechanisms and for the rational design of synthetic routes in various fields, including drug development.

References

Applications of Deuterated Compounds in Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach in modern medicinal chemistry to enhance their pharmacokinetic profiles. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to slow down metabolic processes, leading to improved metabolic stability, increased half-life, and potentially a better safety and efficacy profile. This guide provides a comprehensive technical overview of the applications of deuterated compounds in pharmaceutical research, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

Deuterated compounds are molecules in which one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D).[1] Deuterium possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen.[2] This seemingly subtle change in mass leads to a significant difference in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency, meaning more energy is required to break it.[3][4]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[5] By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of metabolism at that position can be significantly reduced. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). The practical consequence of the KIE in drug development is the potential for:

-

Improved Metabolic Stability: Slower breakdown of the drug by metabolic enzymes.

-

Increased Half-life (t½): The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

-

Reduced Formation of Toxic Metabolites: By slowing metabolism, the formation of harmful byproducts can be minimized.

-

Enhanced Drug Exposure (AUC): The total amount of drug that reaches the systemic circulation over time can be increased.

-

Improved Therapeutic Profile: A combination of the above factors can lead to a more favorable efficacy and safety profile.

Quantitative Impact of Deuteration on Pharmacokinetics

The benefits of deuteration are not merely theoretical. Several deuterated drugs have been approved by regulatory agencies, and many more are in clinical development, demonstrating clinically meaningful improvements in their pharmacokinetic profiles compared to their non-deuterated counterparts.

Case Study: Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug and is used to treat chorea associated with Huntington's disease and tardive dyskinesia. It is a deuterated version of tetrabenazine. The inclusion of six deuterium atoms in the two methoxy groups of tetrabenazine significantly alters its metabolism.

| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |

| Total Active Metabolites (α+β)-HTBZ | |||

| Cmax (ng/mL) | ~75 | ~62 | ~1.2x |

| AUCinf (ng·hr/mL) | ~542 | ~261 | ~2.1x |

| t½ (hours) | ~8.6-9.0 | ~4.8-5.0 | ~1.8x |

| Peak-to-Trough Fluctuation (Steady State) | Lower | 3- to 4-fold higher | ~3-4x lower |

Data compiled from multiple sources.

The data clearly shows that deuteration leads to a longer half-life and increased exposure of the active metabolites, with a lower peak plasma concentration, which contributes to a more favorable side-effect profile.

Case Study: Deucravacitinib

Deucravacitinib (Sotyktu™) is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2) and the first de novo deuterated drug approved by the FDA for the treatment of plaque psoriasis. In this case, deuteration was incorporated during the initial drug design to optimize its properties.

| Parameter (6 mg, multiple doses) | Value |

| Deucravacitinib | |

| Tmax (hours) | 1.5 - 2.3 |

| t½ (hours) | 8 - 15 |

| Accumulation (AUCtau) | 1.3- to 1.4-fold |

Data compiled from multiple sources.

Experimental Protocols

The evaluation of deuterated compounds relies on a series of well-established in vitro and in vivo experiments to quantify their metabolic stability and pharmacokinetic properties.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO).

-

Pooled liver microsomes (e.g., human, rat).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system.

-

Positive control compound (e.g., testosterone).

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

Methodology:

-

Preparation: Thaw cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL). Prepare working solutions of the test compounds and positive control. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate the plate at 37°C with shaking.

-

Sampling and Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold quenching solution to stop the reaction.

-

Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds.

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following oral administration.

Materials:

-

Test compounds (non-deuterated and deuterated) formulated in a suitable vehicle for oral gavage.

-

Male Sprague-Dawley rats (or other appropriate rodent model).

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

LC-MS/MS system for bioanalysis.

Methodology:

-

Animal Dosing: Acclimatize animals for at least 3 days before the study. Fast the animals overnight prior to dosing. Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design with a sufficient washout period can also be employed.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Prepare plasma samples for analysis (e.g., protein precipitation or liquid-liquid extraction). Analyze the samples using a validated LC-MS/MS method to determine the drug concentration. Use a deuterated analog as the internal standard where appropriate.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds. Statistically compare the parameters between the two groups.

A "cassette dosing" approach, where multiple compounds are administered simultaneously to a single animal, can be used for higher throughput screening in early discovery phases.

Mandatory Visualizations

Signaling Pathway: Deucravacitinib and the TYK2-STAT Pathway

Deucravacitinib is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of psoriasis.

References

Methodological & Application

Application Note: High-Throughput Quantification of Brominated Flame Retardants in Environmental Matrices Using 1-Bromoundecane-d23 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note describes a robust and sensitive method for the quantitative analysis of brominated flame retardants (BFRs) in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision in complex matrices, 1-Bromoundecane-d23 is employed as an internal standard. The use of a deuterated internal standard is critical for correcting variations during sample preparation and instrumental analysis.[1][2][3] This document provides a detailed protocol, data presentation, and workflow diagrams to facilitate the implementation of this method in environmental monitoring and toxicology studies.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile organic compounds.[4] When analyzing complex samples, such as environmental extracts, variations in sample preparation, injection volume, and matrix effects can lead to inaccurate results.[2] The use of an internal standard (IS) that is chemically similar to the analyte of interest can compensate for these variations.

Deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z). This compound serves as an excellent internal standard for the analysis of various long-chain halogenated hydrocarbons, such as BFRs, due to its structural similarity and chromatographic behavior.

Experimental Protocols

Materials and Reagents

-

Analytes: Target brominated flame retardants (e.g., Hexabromocyclododecane (HBCD), Tetrabromobisphenol A (TBBPA) derivatives)

-

Internal Standard: this compound

-

Solvents: Hexane, Dichloromethane (DCM), Acetone (all pesticide residue grade)

-

Solid-Phase Extraction (SPE): Silica gel or Florisil cartridges

-

Derivatizing Agent (if necessary for certain analytes): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Sample Preparation

-

Extraction:

-

Weigh 5 grams of the homogenized environmental sample (e.g., soil, sediment) into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in hexane).

-

Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

-

Vortex for 2 minutes and then sonicate for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.

-

-

Cleanup:

-

Condition an SPE cartridge with 5 mL of hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute with 10 mL of a suitable solvent mixture (e.g., 90:10 hexane:dichloromethane).

-

Collect the eluate and concentrate to a final volume of 100 µL under a nitrogen stream.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration ratio of the analyte to the internal standard for a series of calibration standards. The concentration of the analyte in the samples is then calculated using the regression equation from the calibration curve.

Data Presentation

The performance of the method was evaluated for linearity, accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity of Brominated Flame Retardants

| Analyte | Concentration Range (ng/mL) | R² |

| HBCD Isomer 1 | 1 - 200 | 0.9992 |

| HBCD Isomer 2 | 1 - 200 | 0.9989 |

| TBBPA Derivative | 5 - 250 | 0.9995 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Recovery (%) | RSD (%) |

| HBCD Isomer 1 | 50 | 48.9 ± 2.1 | 97.8 | 4.3 |

| HBCD Isomer 2 | 50 | 51.2 ± 2.5 | 102.4 | 4.9 |

| TBBPA Derivative | 100 | 96.5 ± 4.3 | 96.5 | 4.5 |

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in this analytical method.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of brominated flame retardants in complex environmental matrices by GC-MS. This approach effectively compensates for variations in sample preparation and instrumental analysis, leading to high-quality data suitable for environmental monitoring and research. The detailed protocol and established performance characteristics demonstrate the suitability of this method for routine laboratory use.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. benchchem.com [benchchem.com]

Application Note & Protocol: High-Throughput Quantification of 1-Bromoundecane in Biological Matrices using 1-Bromoundecane-D23 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromoundecane is a long-chain alkyl halide that finds application in various chemical syntheses and may be of interest in toxicological and environmental studies. Accurate and precise quantification of this compound in complex biological matrices is crucial for understanding its pharmacokinetics, biodistribution, and potential toxicity. The use of a stable isotope-labeled internal standard, such as 1-Bromoundecane-D23, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The near-identical physicochemical properties of the deuterated standard ensure that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[1][4] This application note provides a detailed protocol for the robust and sensitive quantification of 1-Bromoundecane in plasma using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of 1-Bromoundecane is depicted below.

Caption: Experimental workflow for LC-MS/MS quantification.

Experimental Protocols

1. Materials and Reagents

-

1-Bromoundecane (Analyte)

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Human Plasma (or other relevant biological matrix)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromoundecane and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Analyte Working Solutions (for calibration curve): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation: Protein Precipitation

This protocol is a rapid and effective method for removing the majority of proteins from a plasma sample.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

-

Vortex to mix and transfer to an LC autosampler vial.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A standard HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good peak shape and separation from matrix components. For example: 0-0.5 min (80% B), 0.5-2.5 min (80-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-80% B), 3.1-4.0 min (80% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-